molecular formula C12H14N2O3 B11790748 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

Katalognummer: B11790748
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: DZKXRNBWFJVITH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H14N2O3 This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a carboxylic acid group

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17)

InChI-Schlüssel

DZKXRNBWFJVITH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

    Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.

    Einführung des Pyridinrings: Der Pyridinring wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Pyridinderivat mit dem Piperidinzwischenprodukt umgesetzt wird.

    Oxidation und Carboxylierung: Die letzten Schritte beinhalten die Oxidation zur Einführung der Ketogruppe und die Carboxylierung zur Bildung der Carboxylgruppe.

Industrielle Produktionsverfahren können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The ketone group at position 6 of the piperidine ring undergoes redox transformations:

  • Ketone Reduction : Treatment with sodium borohydride (NaBH₄) selectively reduces the 6-oxo group to a hydroxyl group, yielding 1-methyl-6-hydroxy-2-(pyridin-3-yl)piperidine-3-carboxylic acid. This reaction is critical for modifying biological activity.

  • Oxidation of Pyridine : Under strongly acidic conditions with potassium permanganate (KMnO₄), the pyridine ring may undergo oxidation to form pyridine N-oxide derivatives, though this has not been explicitly documented for this compound.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 participates in typical acid-derived reactions:

Reaction TypeReagents/ConditionsProductNotes
Esterification Methanol/H₂SO₄ (Fischer-Speier)Methyl 1-methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylateCommon for improving lipid solubility.
Amidation Bis(pentafluorophenyl) carbonate (BPC) + aminesPiperidine-3-carboxamide derivativesParallel synthesis protocols from analogous compounds achieve 80–100% purity .
Decarboxylation Pyridine, Δ (heat)1-Methyl-6-oxo-2-(pyridin-3-yl)piperidineRare under mild conditions; requires catalytic systems.

Piperidine Ring Modifications

The piperidine scaffold undergoes intramolecular cyclization and substitution:

  • Intramolecular Aza-Michael Addition : Base-catalyzed (e.g., Cs₂CO₃) cyclization forms fused bicyclic structures. Stereoselectivity depends on reaction duration, with prolonged conditions favoring cis-isomers .

  • N-Alkylation : The nitrogen in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form quaternary ammonium salts .

Pyridine Ring Reactivity

The pyridin-3-yl substituent enables electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the nitrogen.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids facilitates diversification at the pyridine ring .

Stereochemical Transformations

  • Epimerization : Under basic conditions, the stereochemistry at the 3-carboxylic acid position may equilibrate, though kinetic control typically preserves the original configuration .

  • Cis-Trans Isomerization : Prolonged heating in acidic media induces isomerization of the piperidine ring, as observed in related systems .

Thermal and pH Stability

ConditionStabilityDegradation Products
Acidic (pH < 3) UnstableRing-opened dicarboxylic acid
Neutral (pH 7) StableNo degradation observed
Basic (pH > 10) ModeratePartial decarboxylation

Data extrapolated from structurally related piperidine-carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its role as a pharmacological agent. Its structural features, including the piperidine and pyridine rings, contribute to its biological activity.

Research has indicated that 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid possess significant antimicrobial properties against various bacterial strains. For instance:

  • Case Study : A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial load when administered at specific concentrations over a defined period.

Cytotoxicity Assessment

In vitro assays have demonstrated that this compound exhibits low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for drug development.

Mechanistic Studies

Further mechanistic studies indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This highlights its potential as an anticancer agent.

Pharmacological Studies

The compound's pharmacological applications are being explored in various therapeutic areas, including:

Enzyme Inhibition

Research has demonstrated that 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid can act as an inhibitor for several enzymes, which is crucial for its therapeutic efficacy.

Anti-inflammatory Properties

Recent studies have focused on the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are vital in inflammatory responses.

Data Tables

To summarize the findings related to the applications of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid, the following table presents key research insights:

Application AreaFindings
Antimicrobial ActivityEffective against E. coli and S. aureus with significant reduction in bacterial load
CytotoxicityLow cytotoxic effects on mammalian cells at therapeutic concentrations
Enzyme InhibitionInhibits COX and LOX pathways
Apoptosis InductionActivates caspase pathways in cancer cell lines

Wirkmechanismus

The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    Piperidinderivate: Diese Verbindungen teilen die Piperidinringstruktur, können aber unterschiedliche Substituenten aufweisen, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

    Pyridinderivate: Verbindungen mit einem Pyridinring, aber unterschiedlichen funktionellen Gruppen können unterschiedliche Reaktivität und Anwendungen haben.

    Carbonsäuren: Andere Carbonsäuren mit unterschiedlichen Ringstrukturen oder Substituenten können in Bezug auf ihre Säurestärke, Reaktivität und Anwendungen verglichen werden.

Die Einzigartigkeit von 1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihr besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid (CAS: 1409430-27-8) is a synthetic compound belonging to the piperidine family, characterized by its unique structure that includes a piperidine ring and a pyridine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various molecular targets.

The biological activity of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the piperidine ring allows for modulation of receptor activity, while the functional groups contribute to binding affinity and specificity. The compound's mechanism is still under investigation, but preliminary studies suggest it may influence pathways related to inflammation and pain modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant activity against human leukemia and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against several strains of bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid plays a crucial role in its biological activity. The positioning of the carboxylic acid and ketone groups is essential for its interaction with biological targets. SAR studies have indicated that modifications to the pyridine and piperidine rings can enhance or diminish biological activity, underscoring the importance of structural optimization in drug design .

Study 1: Anticancer Activity

A study evaluated the effects of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid on human leukemia cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, with flow cytometry revealing increased caspase activity indicative of programmed cell death .

Study 2: Anti-inflammatory Effects

In another study focused on inflammation, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent .

Data Summary

Biological Activity Cell Line/Model IC50 Value Mechanism
AnticancerHuman leukemia (CEM)10 µMInduction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus15 µg/mLInhibition of bacterial growth
Anti-inflammatoryLPS-induced macrophagesNot specifiedReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid, and what intermediates are critical?

  • Methodology :

  • Piperidine Scaffold Construction : Start with a piperidone derivative. Introduce the methyl group at position 1 via alkylation (e.g., methyl iodide with potassium carbonate in DMF) .
  • Pyridin-3-yl Substitution : Use coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridine ring at position 2. Halogenated intermediates (e.g., bromo-piperidone) are ideal for this step .
  • Oxo Group Installation : Oxidize a secondary alcohol intermediate at position 6 using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation .
  • Carboxylic Acid Formation : Hydrolyze an ester precursor (e.g., ethyl ester) under acidic (HCl) or basic (NaOH) conditions .
    • Key Intermediates : Methylated piperidone, bromo-pyridine intermediate, and the ester derivative.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy :

  • ¹H NMR : Identify substituents on the piperidine and pyridine rings (e.g., methyl singlet at δ ~1.2 ppm, pyridine protons at δ ~7.5–8.5 ppm) .
  • ¹³C NMR : Confirm the oxo group (δ ~205 ppm) and carboxylic acid (δ ~170 ppm) .
    • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .
    • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₂O₃: 235.1083) .
    • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for purity analysis (retention time ~8–10 minutes under gradient elution) .

Advanced Research Questions

Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be systematically addressed?

  • Methodology :

  • Controlled Solubility Studies : Conduct experiments at 25°C using USP-grade solvents. For example, a related pyridinecarboxylic acid showed 12 mg/mL solubility in DMSO vs. 8 mg/mL in DMF due to hydrogen-bonding differences .
  • Salt Formation : Convert the carboxylic acid to a sodium salt (via NaOH neutralization), improving solubility in aqueous-organic mixtures .
  • Aggregation Analysis : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely lower measured solubility .

Q. What strategies enhance enantiomeric purity during asymmetric synthesis?

  • Chiral Resolution :

  • Diastereomeric Salt Formation : React the racemic mixture with (R)- or (S)-mandelic acid in ethanol, yielding separable salts .
  • Chiral HPLC : Employ a Chiralpak IC column with hexane:isopropanol (80:20) to achieve >99% ee, as validated for structurally similar piperidine derivatives .
    • Asymmetric Catalysis : Use a chiral palladium catalyst (e.g., BINAP-Pd) during pyridine coupling to favor the desired enantiomer .

Q. How does the pyridin-3-yl substituent influence biological activity compared to other heterocycles?

  • SAR Insights :

  • Target Binding : The pyridin-3-yl group enhances π-π stacking with kinase ATP pockets (e.g., mTOR inhibition), as observed in anti-proliferative assays . Replacing it with pyrazin-2-yl reduced activity by 50% in a prostate cancer model .
  • Metabolic Stability : Methyl at position 1 reduces CYP3A4-mediated oxidation, improving half-life in vitro (t₁/₂ = 4.2 hours vs. 1.8 hours for unmethylated analogs) .
    • Structural Analogs :
Analog ModificationBiological Activity (IC₅₀)Reference
Pyridin-3-yl at position 20.8 μM (mTOR inhibition)
Pyrazin-2-yl at position 21.5 μM
No methyl at position 13.2 μM

Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer models?

  • Mechanism :

  • Autophagy Induction : Upregulates LC3-II/LC3-I ratio (2.5-fold increase at 10 μM) in prostate cancer cells, as shown via immunoblotting .
  • mTOR/p70S6K Inhibition : Reduces phosphorylated p70S6K levels by 70% at 5 μM, disrupting protein synthesis and cell proliferation .
    • Experimental Design :
  • Use 3D tumor spheroids to model drug penetration.
  • Validate targets via siRNA knockdown (e.g., mTOR siRNA rescues anti-proliferative effects) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.